molecular formula C15H18ClN3O3S B1203770 Tiaramide CAS No. 32527-55-2

Tiaramide

Katalognummer: B1203770
CAS-Nummer: 32527-55-2
Molekulargewicht: 355.8 g/mol
InChI-Schlüssel: HTJXMOGUGMSZOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Asthma Management

Tiaramide has been evaluated as an oral therapy for asthma, especially for patients intolerant to beta-adrenergic agonists. A double-blind crossover trial involving 35 adult asthmatic patients demonstrated that this compound significantly improved peak expiratory flow rates compared to placebo, with a notable reduction in the use of salbutamol inhalers . The following table summarizes key findings from clinical trials:

Study TypeSample SizeTreatment DurationPEFR Improvement (L/min)Salbutamol Use Reduction
Double-blind crossover trial3516 days362 (this compound) vs 328 (placebo)1.8 (this compound) vs 2.3 (placebo)
Patient PreferenceN/AN/AN/AMore preferred this compound over salbutamol

Anti-Allergic Effects

The anti-anaphylactic action of this compound has been investigated through various studies. It has shown strong inhibitory effects on antigen-induced histamine release from rat mast cells, suggesting potential applications in treating allergic conditions . In a clinical context, this compound has been used effectively in patients with NSAID-induced urticaria and angioedema, demonstrating a favorable safety profile compared to other NSAIDs .

Case Study 1: Asthma Treatment

A clinical trial reported that patients treated with this compound experienced significant improvements in their asthma symptoms compared to those on placebo. The study highlighted that this compound could serve as an effective alternative for patients who cannot tolerate standard treatments such as beta-agonists .

Case Study 2: Allergic Reactions

In a case report involving two adult patients with atopic predispositions, this compound was administered alongside other treatments when traditional therapies failed. The rapid improvement of symptoms indicated that this compound could play a crucial role in managing acute allergic responses .

Pharmacological Insights

This compound's pharmacological profile reveals its non-COX-inhibitory nature, which is beneficial for patients at risk of gastrointestinal complications associated with conventional NSAIDs. Its mechanism involves modulation of immune responses rather than direct inhibition of inflammatory pathways, making it a unique addition to the therapeutic arsenal against inflammation and allergy-related conditions .

Vergleich Mit ähnlichen Verbindungen

Tiaramid ist im Vergleich zu anderen entzündungshemmenden Medikamenten aufgrund seiner spezifischen chemischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

    Hydroxychloroquin: Ein weiteres entzündungshemmendes Medikament mit einem anderen Wirkmechanismus.

    Ibuprofen: Ein weit verbreitetes nichtsteroidales Antirheumatikum (NSAR) mit einer anderen chemischen Struktur.

    Naproxen: Ein weiteres NSAR mit einem anderen Mechanismus und einer anderen Struktur.

Tiaramid zeichnet sich durch seine spezifische Hemmung der Prostaglandinsynthese und seine einzigartige Benzothiazolstruktur aus .

Biologische Aktivität

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention due to its diverse biological activities, particularly in the treatment of respiratory conditions such as asthma. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and case studies.

Overview of this compound

This compound (chemical structure not provided in the sources) is primarily known for its anti-inflammatory properties. It has been studied for its potential use in managing asthma and other allergic conditions. The compound has shown promise in both preclinical and clinical settings, demonstrating efficacy in reducing symptoms associated with respiratory distress.

Pharmacological Properties

  • Anti-inflammatory Activity : this compound has been shown to inhibit allergic responses both in vitro and in vivo. It acts by modulating inflammatory pathways, which is critical in conditions like asthma where inflammation plays a central role.
  • Bronchodilator Effects : Clinical studies have indicated that this compound can improve lung function in asthmatic patients, comparable to traditional bronchodilators such as salbutamol.

Case Study: this compound in Asthma Management

A double-blind crossover study involving 35 adult asthmatic patients compared the effects of oral this compound (200 mg four times daily) with salbutamol (4 mg four times daily) and placebo. The findings are summarized in Table 1 below:

TreatmentImprovement in SymptomsPeak Expiratory Flow Rate (L/min)Patient Preference (%)
This compoundSignificantImproved significantly62
SalbutamolSignificantImproved significantly38
PlaceboMinimalNo significant change-

Both this compound and salbutamol significantly improved symptoms compared to placebo, with a higher percentage of patients preferring this compound due to fewer side effects reported during treatment .

This compound's mechanism involves the inhibition of various inflammatory mediators. It has been shown to reduce the levels of cytokines and other pro-inflammatory substances, which are often elevated in asthmatic patients. This action not only alleviates symptoms but also addresses the underlying inflammation associated with asthma .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that specific modifications to its chemical structure can enhance its biological activity. For instance, studies suggest that certain substitutions can lead to improved potency against inflammatory pathways . Understanding these relationships helps in designing more effective derivatives of this compound.

Safety and Toxicology

While this compound is generally well-tolerated, it is essential to consider its safety profile. Reports indicate that this compound has a lower incidence of side effects compared to traditional NSAIDs, making it a favorable option for long-term management of chronic conditions like asthma . However, ongoing monitoring for potential toxicological effects is crucial, especially concerning liver and kidney functions as outlined in toxicology literature .

Eigenschaften

CAS-Nummer

32527-55-2

Molekularformel

C15H18ClN3O3S

Molekulargewicht

355.8 g/mol

IUPAC-Name

5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2

InChI-Schlüssel

HTJXMOGUGMSZOG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O

Kanonische SMILES

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O

melting_point

160.0 °C

Key on ui other cas no.

32527-55-2

Verwandte CAS-Nummern

35941-71-0 (mono-hydrochloride)

Synonyme

FK 1160
NTA-194
Solantal
tiaramide
tiaramide monohydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiaramide
Reactant of Route 2
Reactant of Route 2
Tiaramide
Reactant of Route 3
Reactant of Route 3
Tiaramide
Reactant of Route 4
Reactant of Route 4
Tiaramide
Reactant of Route 5
Reactant of Route 5
Tiaramide
Reactant of Route 6
Tiaramide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.